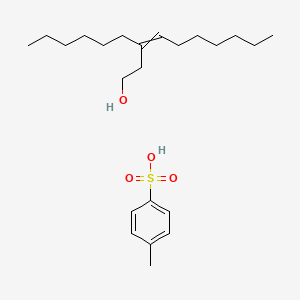
3-Hexyldec-3-en-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyldec-3-en-1-ol;4-methylbenzenesulfonic acid: is a compound that combines an aliphatic alcohol with an aromatic sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyldec-3-en-1-ol typically involves the reaction of hexyl and decenyl precursors under controlled conditions. The addition of 4-methylbenzenesulfonic acid can be achieved through sulfonation reactions, where the aromatic ring is treated with sulfonating agents such as sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where the aromatic compound is continuously fed into a reactor with the sulfonating agent. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alcohol group in 3-Hexyldec-3-en-1-ol can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The double bond in the aliphatic chain can be reduced to form saturated hydrocarbons.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) are typical.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: 3-Hexyldec-3-en-1-ol;4-methylbenzenesulfonic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound can be used as a model molecule to study the interactions between aliphatic alcohols and aromatic sulfonic acids .
Industry: Used as a catalyst in various industrial processes, including polymerization and petrochemical reactions .
Mechanism of Action
The mechanism of action of 3-Hexyldec-3-en-1-ol;4-methylbenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of both an aliphatic alcohol and an aromatic sulfonic acid group. The alcohol group can form hydrogen bonds and undergo nucleophilic attacks, while the sulfonic acid group can act as an electrophile in aromatic substitution reactions .
Comparison with Similar Compounds
3-Hexyl-3-decen-1-ol: Similar aliphatic alcohol structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid: Contains the aromatic sulfonic acid group but lacks the aliphatic alcohol chain.
Uniqueness: The combination of an aliphatic alcohol and an aromatic sulfonic acid in 3-Hexyldec-3-en-1-ol;4-methylbenzenesulfonic acid provides unique chemical properties that are not present in the individual components. This dual functionality allows the compound to participate in a wider range of chemical reactions and applications .
Properties
CAS No. |
62444-17-1 |
|---|---|
Molecular Formula |
C23H40O4S |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
3-hexyldec-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H32O.C7H8O3S/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h13,17H,3-12,14-15H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
WWWZHIHFCRTATO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(CCCCCC)CCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















